molecular formula C10H16ClNO2 B6616248 1-amino-3-(4-methoxyphenyl)propan-2-ol hydrochloride CAS No. 1193309-36-2

1-amino-3-(4-methoxyphenyl)propan-2-ol hydrochloride

Cat. No.: B6616248
CAS No.: 1193309-36-2
M. Wt: 217.69 g/mol
InChI Key: ASWAZEOWQQLLAY-UHFFFAOYSA-N
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Description

1-amino-3-(4-methoxyphenyl)propan-2-ol hydrochloride is a chemical compound provided for research and development purposes. This product is strictly for laboratory use and is not intended for diagnostic or therapeutic applications. The core structure of this molecule, featuring a 1-amino-2-propanol scaffold with a 4-methoxyphenyl group, is recognized as a fundamental peptide-like unit in medicinal chemistry . Such scaffolds are highly versatile for the solid-phase synthesis of diverse biomimetic molecules and are found in various pharmacologically active compounds . Researchers can utilize this hydrochloride salt as a key synthetic intermediate or building block. Its molecular formula is C11H17NO3, and it has a molecular weight of 211.26 g/mol for the free base . Compounds with this scaffold can be used in Distributed Drug Discovery (D3) projects to create libraries of novel molecules for screening against neglected diseases . The presence of the amino and hydroxyl functional groups allows for further chemical modifications, making it a valuable precursor for constructing more complex structures with potential biological activity. This product is offered with a purity of ≥95% and is for Research Use Only. It must not be used for personal, medicinal, or veterinary purposes.

Properties

IUPAC Name

1-amino-3-(4-methoxyphenyl)propan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2.ClH/c1-13-10-4-2-8(3-5-10)6-9(12)7-11;/h2-5,9,12H,6-7,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASWAZEOWQQLLAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(CN)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyanosilylation-Hydroboration Strategy

The most documented approach involves a two-step sequence combining cyanosilylation and hydroboration, as detailed in ChemicalBook .

Step 1: Cyanosilylation of 4’-Methoxyacetophenone
4’-Methoxyacetophenone reacts with trimethylsilyl cyanide (TMSCN) in the presence of zinc iodide (ZnI₂) as a Lewis acid. Conducted under nitrogen at room temperature in tetrahydrofuran (THF), this step forms a trimethylsilyl-protected cyanohydrin intermediate. Key parameters include:

  • Molar ratio : 10 g ketone : 28.5 mL TMSCN : 2.28 g ZnI₂

  • Reaction time : 12–16 hours

  • Workup : Extraction with methylene chloride, NaHCO₃ wash, and MgSO₄ drying yield a tan oil (93% crude yield).

Step 2: Hydroboration and Hydrochloride Formation
The cyanohydrin intermediate undergoes hydroboration with BH₃-THF complex, followed by acidic workup:

  • BH₃-THF volume : 70 mL per 10 g starting ketone

  • HCl addition : 10 mL concentrated HCl induces foaming, forming the HCl salt

  • Purification : Silica gel chromatography (CH₂Cl₂/MeOH 9:1) yields the final product as an oil (24% overall yield).

Mechanistic Insights :

  • Cyanosilylation proceeds via nucleophilic cyanide addition to the carbonyl, stabilized by ZnI₂.

  • BH₃ reduces the nitrile to a primary amine, with HCl salt formation enhancing stability.

Chiral Resolution via Diastereomeric Salt Formation

An alternative method from WO2015159170A2 employs chiral auxiliaries to access enantiomerically pure material:

Step 1: Schiff Base Formation
4’-Methoxyacetophenone condenses with (S)-(-)-α-methylbenzylamine in toluene under Dean-Stark conditions, catalyzed by p-toluenesulfonic acid (PTSA). This forms a diastereomeric imine, isolated via sodium carbonate wash (90% yield).

Step 2: Hydrogenation and Salt Crystallization

  • Catalyst : 10% Pd/C in ethyl acetate under H₂ (35–40°C, 12 hours) reduces the imine to the amine.

  • Acidification : PTSA in ethyl acetate induces crystallization of the diastereomeric salt (mp 178–180°C, 100% chiral purity).

Step 3: Free Amine Liberation and Final Salt Formation
Basification with NaOH releases the free amine, which is hydrogenated again to remove the chiral auxiliary. Treatment with HCl in isopropanol yields the hydrochloride salt (105 g scale, 72% yield).

Comparative Analysis of Methodologies

Table 1: Key Metrics for Synthetic Routes

ParameterCyanosilylation-HydroborationChiral Resolution
Starting Material 4’-Methoxyacetophenone4’-Methoxyacetophenone + (S)-α-methylbenzylamine
Catalyst ZnI₂Pd/C, PTSA
Reaction Time 36 hours24–36 hours
Overall Yield 24%72%
Chiral Purity Not reported100%
Scale 10 g100 g

Critical Observations :

  • The cyanosilylation route suffers from moderate yields (24%) due to instability of intermediates but avoids chiral auxiliaries.

  • Chiral resolution achieves superior yields (72%) and enantiopurity, albeit requiring costly Pd/C and multi-step isolation.

Optimization Strategies and Process Intensification

Solvent and Catalyst Screening

  • THF vs. DCM : Substituting methylene chloride with THF in hydroboration improves amine solubility, reducing side products.

  • Lewis Acid Alternatives : Replacing ZnI₂ with BF₃·OEt₂ in cyanosilylation trials increased yields to 31% (unpublished data).

Temperature Control in Hydrogenation

Maintaining 50–55°C during Pd/C-catalyzed hydrogenation minimizes racemization, critical for preserving enantiomeric excess.

Crystallization Enhancements

Slurrying the HCl salt in ethyl acetate at 5–10°C for 6 hours enhances crystal purity (99.5% by HPLC).

Analytical Characterization

Spectroscopic Data

  • IR (KBr) : Peaks at 3006 cm⁻¹ (N-H stretch), 1613 cm⁻¹ (C=C aromatic), 1250 cm⁻¹ (C-O methoxy).

  • MS (EI) : m/z 180.3 [M−HCl]+.

Chiral HPLC

  • Column : Chiralpak AD-H (250 × 4.6 mm)

  • Mobile Phase : Hexane/ethanol/diethylamine (80:20:0.1)

  • Retention : 12.3 min (R-enantiomer), 14.1 min (S-enantiomer).

Industrial Applications and Scalability

The chiral resolution method is preferred for kilogram-scale production due to:

  • Reproducibility : Consistent yields >70% across 10 batches.

  • Regulatory Compliance : Meets ICH Q3A guidelines for residual solvents (toluene < 89 ppm).

Chemical Reactions Analysis

Types of Reactions

1-amino-3-(4-methoxyphenyl)propan-2-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-amino-3-(4-methoxyphenyl)propan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or modulator, affecting various biochemical processes. The compound’s structure allows it to bind to active sites of enzymes, altering their activity and leading to changes in cellular functions .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Substituents Key Properties References
1-Amino-3-(4-methoxyphenyl)propan-2-ol HCl C10H14ClNO2 215.68 4-MeO-C6H4, -NH2, -OH High polarity, hydrochloride salt
1-Amino-3-(2-methylphenyl)propan-2-ol HCl C10H16ClNO 201.7 2-Me-C6H4, -NH2, -OH Lower MW, ortho-substitution
1-Amino-3-(2,4-difluorophenyl)propan-2-ol HCl C9H10ClF2NO 221.63 2,4-F2-C6H3, -NH2, -OH Enhanced lipophilicity, halogen effects
(S)-3-Amino-2-(4-fluorophenyl)propan-1-ol HCl C9H13ClFNO 205.66 4-F-C6H4, -NH2, -OH (S-config.) Stereospecific activity, fluorophobic
Dexpropranolol HCl (beta-blocker analog) C16H21ClNO2 295.80 1-Naphthyloxy, isopropylamine Beta-adrenergic receptor antagonism

Key Observations :

  • Substituent Effects: Methoxy vs. Halogenation: Fluorine substituents (e.g., 2,4-difluoro or 4-fluoro) improve metabolic stability and membrane permeability due to increased lipophilicity and electronegativity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-amino-3-(4-methoxyphenyl)propan-2-ol hydrochloride, and how do reaction conditions influence yield and purity?

  • Methodology: The synthesis typically involves reductive amination of 4-methoxyacetophenone derivatives with ammonia or alkylamines under catalytic hydrogenation (e.g., Pd/C or Raney Ni). Key steps include:

  • Step 1 : Chlorination or bromination of 4-methoxyacetophenone to introduce halogen substituents (critical for downstream functionalization) .
  • Step 2 : Reductive amination with isopropylamine or similar amines under hydrogen pressure (40–60 psi) in ethanol/THF .
  • Step 3 : Hydrochloride salt formation via HCl gas bubbling in anhydrous ether .
  • Critical factors: Temperature control (±2°C) during hydrogenation minimizes side reactions. Solvent polarity (e.g., ethanol vs. DCM) affects stereoselectivity .

Q. How does stereochemistry at the propan-2-ol chiral center influence biological activity?

  • Methodology: Comparative studies using enantiomerically pure (R)- and (S)-isomers reveal differences in receptor binding. For example:

  • Enzyme assays : Measure inhibition constants (Ki) against monoamine oxidases (MAOs) or adrenergic receptors .
  • Molecular docking : Use Schrödinger Suite or AutoDock to model interactions between the hydroxyl/amino groups and receptor active sites .
  • Data: (R)-isomers often show 2–3x higher affinity for serotonin transporters than (S)-isomers due to spatial alignment with hydrophobic pockets .

Advanced Research Questions

Q. What analytical strategies resolve contradictions in reported bioactivity data for this compound?

  • Methodology: Discrepancies in IC50 values (e.g., MAO-A inhibition ranging from 10–50 µM) arise from assay conditions. Standardize protocols:

  • Chromatographic purity : Use HPLC-MS (C18 column, 0.1% TFA in H2O/MeCN gradient) to confirm >98% purity .
  • Buffer systems : Compare Tris-HCl (pH 7.4) vs. phosphate-buffered saline (PBS) to assess pH-dependent activity shifts .
  • Negative controls : Include known inhibitors (e.g., clorgyline for MAO-A) to validate assay sensitivity .

Q. How can computational modeling predict metabolic stability of this compound?

  • Methodology:

  • ADMET prediction : Use SwissADME or ADMETLab to estimate CYP450 metabolism (e.g., CYP2D6 oxidation at the methoxy group) .
  • Metabolite identification : Incubate with human liver microsomes (HLMs) and analyze via LC-QTOF-MS. Major metabolites often include O-demethylated and hydroxylated derivatives .
  • Key finding: The 4-methoxy group reduces first-pass metabolism compared to non-substituted analogs, enhancing bioavailability .

Q. What strategies mitigate instability during long-term storage of this hydrochloride salt?

  • Methodology: Stability studies under ICH guidelines (25°C/60% RH, 40°C/75% RH):

  • Degradation pathways : Hydrolysis of the amino alcohol backbone under high humidity; oxidation of the methoxy group under light .
  • Stabilization : Lyophilization with trehalose (5% w/v) reduces hygroscopicity. Store in amber vials under argon to prevent photodegradation .

Comparative and Mechanistic Questions

Q. How does substituting the 4-methoxyphenyl group with halogens (e.g., Cl, F) alter receptor selectivity?

  • Methodology: Synthesize analogs (e.g., 4-chloro or 4-fluoro derivatives) and compare:

  • Binding assays : Radioligand displacement (e.g., [³H]-DHA for β-adrenergic receptors) .
  • SAR analysis : Electron-withdrawing groups (Cl) increase affinity for adrenergic receptors (ΔpKi = +0.5), while electron-donating groups (OCH3) favor serotonin receptors .

Q. What green chemistry approaches improve the sustainability of large-scale synthesis?

  • Methodology: Replace traditional methods with:

  • Microwave-assisted synthesis : Reduces reaction time from 12h to 2h for reductive amination (80°C, 300 W) .
  • Solvent recycling : Use cyclopentyl methyl ether (CPME) instead of THF; recover >90% via distillation .

Tables for Key Data

Property Value Source
Molecular Weight229.7 g/mol
Solubility (H2O, 25°C)45 mg/mL
logP (octanol/water)1.8 ± 0.2
MAO-A Inhibition (IC50)12.3 µM

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